Cas no 2098078-86-3 (3-(Ethoxymethyl)pyrrolidin-1-amine)

3-(Ethoxymethyl)pyrrolidin-1-amine 化学的及び物理的性質
名前と識別子
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- 2098078-86-3
- AKOS026709590
- F1907-5169
- 3-(ethoxymethyl)pyrrolidin-1-amine
- 1-Pyrrolidinamine, 3-(ethoxymethyl)-
- 3-(Ethoxymethyl)pyrrolidin-1-amine
-
- インチ: 1S/C7H16N2O/c1-2-10-6-7-3-4-9(8)5-7/h7H,2-6,8H2,1H3
- InChIKey: MUJQDNRBIKXPIF-UHFFFAOYSA-N
- SMILES: O(CC)CC1CN(CC1)N
計算された属性
- 精确分子量: 144.126263138g/mol
- 同位素质量: 144.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 3
- 複雑さ: 97.6
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 38.5Ų
じっけんとくせい
- 密度みつど: 0.975±0.06 g/cm3(Predicted)
- Boiling Point: 192.5±13.0 °C(Predicted)
- 酸度系数(pKa): 8.02±0.40(Predicted)
3-(Ethoxymethyl)pyrrolidin-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | E219236-100mg |
3-(Ethoxymethyl)pyrrolidin-1-amine |
2098078-86-3 | 100mg |
$ 95.00 | 2022-06-05 | ||
TRC | E219236-1g |
3-(Ethoxymethyl)pyrrolidin-1-amine |
2098078-86-3 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1907-5169-2.5g |
3-(ethoxymethyl)pyrrolidin-1-amine |
2098078-86-3 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-5169-0.25g |
3-(ethoxymethyl)pyrrolidin-1-amine |
2098078-86-3 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-5169-5g |
3-(ethoxymethyl)pyrrolidin-1-amine |
2098078-86-3 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-5169-0.5g |
3-(ethoxymethyl)pyrrolidin-1-amine |
2098078-86-3 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-5169-1g |
3-(ethoxymethyl)pyrrolidin-1-amine |
2098078-86-3 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
Life Chemicals | F1907-5169-10g |
3-(ethoxymethyl)pyrrolidin-1-amine |
2098078-86-3 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | E219236-500mg |
3-(Ethoxymethyl)pyrrolidin-1-amine |
2098078-86-3 | 500mg |
$ 365.00 | 2022-06-05 |
3-(Ethoxymethyl)pyrrolidin-1-amine 関連文献
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
-
Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
3-(Ethoxymethyl)pyrrolidin-1-amineに関する追加情報
Professional Introduction to 3-(Ethoxymethyl)pyrrolidin-1-amine (CAS No. 2098078-86-3)
3-(Ethoxymethyl)pyrrolidin-1-amine, a compound with the chemical formula C���H₁₃NO, is a significant molecule in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2098078-86-3, has garnered attention due to its structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both an ethoxymethyl group and an amine functionality at the pyrrolidin-1-position provides a versatile scaffold for further chemical modifications, making it a compound of interest in drug discovery and development.
The< strong>Ethoxymethylpyrrolidin-1-amine molecule exhibits a pyrrolidine core, which is a common motif in many biologically active compounds. Pyrrolidine derivatives are known for their role in various pharmacological applications, including central nervous system (CNS) drugs, cardiovascular agents, and antimicrobial agents. The amine group at the 1-position of the pyrrolidine ring can participate in hydrogen bonding interactions, enhancing the compound's binding affinity to biological targets. Additionally, the ethoxymethyl group introduces a hydrophobic region that can influence solubility and metabolic stability, critical factors in drug design.
In recent years, there has been a growing interest in developing novel scaffolds for therapeutic agents. The< strong>Ethoxymethylpyrrolidin-1-amine structure has been explored as a potential lead compound in several research studies. For instance, its derivatives have been investigated for their potential role as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The< strong>Ethoxymethylpyrrolidin-1-amine scaffold allows for modifications that can fine-tune the pharmacokinetic properties of the molecule, such as improving oral bioavailability and reducing off-target effects.
The< strong>Ethoxymethylpyrrolidin-1-amine molecule has also been studied in the context of CNS drug development. Pyrrolidine derivatives have shown promise as ligands for neurotransmitter receptors, including serotonin and dopamine receptors. These receptors are involved in various neurological disorders such as depression, anxiety, and Parkinson's disease. By leveraging the< strong>Ethoxymethylpyrrolidin-1-amine scaffold, researchers have designed molecules that can modulate these receptors with high selectivity and potency.
In addition to its applications in CNS drugs, 3-(Ethoxymethyl)pyrrolidin-1-amine has been explored in the development of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial compounds. The< strong>Ethoxymethylpyrrolidin-1-amine structure has been modified to enhance its antimicrobial properties by incorporating groups that disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
The synthesis of 3-(Ethoxymethyl)pyrrolidin-1-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations to introduce the desired substituents. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability.
The pharmacological profile of 3-(Ethoxymethyl)pyrrolidin-1-amine and its derivatives is influenced by various factors, including their chemical structure, solubility, and metabolic stability. Computational modeling techniques such as molecular docking and molecular dynamics simulations have been utilized to predict the binding affinity of these compounds to biological targets. These computational methods provide valuable insights into the interactions between the compounds and their targets, aiding in the rational design of more effective therapeutic agents.
In conclusion, 3-(Ethoxymethyl)pyrrolidin-1-amine (CAS No. 2098078-86-3) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various therapeutic areas. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in drug discovery and development.
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